molecular formula C13H25NO9 B162529 Camiglibose CAS No. 127214-23-7

Camiglibose

Cat. No.: B162529
CAS No.: 127214-23-7
M. Wt: 339.34 g/mol
InChI Key: UEZIBPZHJNOZNX-CDTKKYFSSA-N
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Preparation Methods

The synthesis of Camiglibose involves the preparation of glucopyranoside derivatives. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the synthetic route described above, with optimizations for cost and efficiency.

Chemical Reactions Analysis

Camiglibose undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to form various oxidation products. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound into its reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Camiglibose has several scientific research applications:

Mechanism of Action

Camiglibose exerts its effects by inhibiting the enzyme alpha-glucosidase. This enzyme is responsible for breaking down complex carbohydrates into simple sugars, which are then absorbed into the bloodstream. By inhibiting alpha-glucosidase, this compound slows down the digestion of carbohydrates, leading to a reduction in postprandial blood glucose levels. The molecular targets of this compound include the active site of alpha-glucosidase, where it binds and prevents the enzyme from catalyzing the breakdown of carbohydrates .

Comparison with Similar Compounds

Camiglibose is similar to other alpha-glucosidase inhibitors such as acarbose and miglitol. it has unique properties that distinguish it from these compounds:

    Acarbose: Like this compound, acarbose inhibits alpha-glucosidase, but it also inhibits alpha-amylase, another enzyme involved in carbohydrate digestion. This dual inhibition can lead to more pronounced effects on blood glucose levels.

    Miglitol: Miglitol is another alpha-glucosidase inhibitor, but it has a different chemical structure compared to this compound. Miglitol is a monosaccharide derivative, whereas this compound is a glucopyranoside.

The uniqueness of this compound lies in its specific inhibition of alpha-glucosidase without affecting other enzymes involved in carbohydrate digestion .

Properties

CAS No.

127214-23-7

Molecular Formula

C13H25NO9

Molecular Weight

339.34 g/mol

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]piperidine-3,4,5-triol

InChI

InChI=1S/C13H25NO9/c1-22-13-12(21)11(20)10(19)7(23-13)3-14-2-6(16)9(18)8(17)5(14)4-15/h5-13,15-21H,2-4H2,1H3/t5-,6+,7-,8-,9-,10-,11+,12-,13+/m1/s1

InChI Key

UEZIBPZHJNOZNX-CDTKKYFSSA-N

SMILES

COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O

127214-23-7

Synonyms

1,5-dideoxy-1,5-((6-deoxy-1-O-methyl-6 alpha-glucopyranosyl)imino)glucitol
camiglibose
camiglibose anhydrous
camiglibose, 2R-(2alpha,3beta,4alpha,5beta) isomer
MDL 73945
MDL-73945

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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